Buformin hydrochloride
Vue d'ensemble
Description
Buformin hydrochloride is an oral antidiabetic drug of the biguanide class, chemically related to metformin and phenformin . It is a fine, white to slightly yellow, crystalline, odorless powder, with a weakly acidic bitter taste .
Molecular Structure Analysis
The molecular formula of this compound is C6H15N5 . Its molar mass is 157.221 g/mol . The structure of this compound can be represented by the SMILES notation: CCCCNC(=N)NC(=N)N .Physical and Chemical Properties Analysis
This compound has a melting point of 174 to 177 °C . It is freely soluble in water, methanol, and ethanol, but insoluble in chloroform and ether . Its log octanol-water partition coefficient (log P) is -1.20E+00, and its water solubility is 7.46E+05 mg/L at 25 °C .Applications De Recherche Scientifique
1. Radiosensitivity in Cervical Cancer
Buformin hydrochloride, primarily a hypoglycemic agent, has demonstrated significant antitumor effects in various malignancies. A study by Chen et al. (2018) focused on the effect of buformin when combined with ionizing radiation (IR) on cervical cancer cell lines. They found that buformin, in combination with IR, had a stronger antiproliferative effect and induced more apoptosis than either treatment alone. This combination led to G2/M-phase cell cycle arrest and delayed DNA damage repair, indicating that buformin can increase the radiosensitivity of cervical cancer cells (Chen et al., 2018).
2. Synergy with Chemotherapeutic Agents
Buformin has also been noted for its synergy with common chemotherapeutic drugs such as paclitaxel and cisplatin. In a study by Li et al. (2018), buformin exhibited significant anti-proliferative effects in cervical cancer cell lines and reduced their invasion capabilities. The combination of buformin with chemotherapy drugs like paclitaxel resulted in more pronounced antitumor effects. This suggests that buformin could be a potent option for treating cervical cancer, especially in combination with chemotherapy (Li et al., 2018).
3. Anti-Cancer Effects in Breast Cancer
A study by Parris et al. (2017) highlighted buformin's anti-cancer effects on erbB-2-overexpressing breast cancer. The research showed that buformin significantly inhibited the growth of breast cancer cell lines and tumor growth in vivo. It was particularly effective in suppressing stem cell populations and self-renewal, which was associated with inhibited receptor tyrosine kinase (RTK) and mTOR signaling. This indicates buformin's potential as an effective anti-cancer drug targeting tumor-initiating cells (Parris et al., 2017).
4. Effects on Osteosarcoma
In 2020, Ding et al. explored the effects of buformin on osteosarcoma. The study revealed that buformin suppressed the growth of osteosarcoma cells and impaired their invasion. It targeted the AMPK signaling pathway, reduced the abnormal metabolism, and increased the cytotoxicity of cisplatin. This suggests buformin as a new potential treatment option for osteosarcoma (Ding et al., 2020).
5. Antitumor Effects in Endometrial Cancer
Kilgore et al. (2016) reported that buformin had significant anti-proliferative and anti-metastatic effects on endometrial cancer cells through modulation of the AMPK/mTOR pathway. It was found to be more potent than metformin, suggesting its potential for endometrial cancer treatment (Kilgore et al., 2016).
6. Inhibition of Glyceraldehyde 3-Phosphate Dehydrogenase
Buformin has been observed to suppress the expression of glyceraldehyde 3-phosphate dehydrogenase (GAPD), a key enzyme in glycolysis. This action might contribute to its side effect of lactic acidosis, as suggested by Yano et al. (2006) (Yano et al., 2006).
7. Potential Geroprotector
Buformin has been studied for its potential as a geroprotector. Anisimov et al. (2004) found that treatment with buformin increased the lifespan and reduced spontaneous tumor incidence in mice and rats, providing evidence for its use in cancer prevention and as a geroprotective agent (Anisimov et al., 2004).
Mécanisme D'action
Buformin hydrochloride delays absorption of glucose from the gastrointestinal tract, increases insulin sensitivity and glucose uptake into cells, and inhibits synthesis of glucose by the liver . It’s not hypoglycemic, but rather antihyperglycemic, reducing basal and postprandial hyperglycemia in diabetics .
Safety and Hazards
Propriétés
IUPAC Name |
2-butyl-1-(diaminomethylidene)guanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5.ClH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H6,7,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLWSPPIRBIEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922844 | |
Record name | N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-53-0, 15537-73-2 | |
Record name | Buformin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidodicarbonimidic diamide, N-butyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15537-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buformin hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | buformin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | buformin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Butyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buformin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-butylbiguanide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFORMIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D947SXO87P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.